molecular formula C44H26N8O8 B1625248 5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin CAS No. 37116-82-8

5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin

Cat. No.: B1625248
CAS No.: 37116-82-8
M. Wt: 794.7 g/mol
InChI Key: ODWDWDPQJZBEOF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for substituted porphyrin derivatives. The compound is officially designated as 5,10,15,20-tetrakis(2-nitrophenyl)-21,23-dihydroporphyrin according to computed descriptors, with the numerical positions 5, 10, 15, and 20 indicating the meso positions where the nitrophenyl substituents are attached to the porphyrin core. The Chemical Abstracts Service registry number 37116-82-8 provides unique identification for this specific isomer, distinguishing it from other nitrophenyl porphyrin derivatives.

The molecular formula C₄₄H₂₆N₈O₈ reflects the presence of four nitro groups (-NO₂) positioned at the ortho locations of the phenyl rings, contrasting with para-nitrophenyl analogues that bear the same molecular formula but different substitution patterns. The International Chemical Identifier key OQFXLKPXTVQULX-UHFFFAOYSA-N serves as an additional systematic identifier, enabling precise database searches and chemical information retrieval. Alternative nomenclature includes the designation as 5,10,15,20-Tetrakis-(2-nitrophenyl)-21,23H-porphine, reflecting the formal naming convention that acknowledges the dihydro nature of the porphyrin macrocycle.

The systematic naming also incorporates the stereochemical implications of the ortho-nitro substitution pattern, which creates distinct spatial arrangements compared to meta or para substitution patterns. The compound exists as a purple solid with characteristic organo-soluble properties, distinguishing it from water-soluble porphyrin derivatives. The PubChem Compound Identifier 135427384 provides additional database reference capabilities for comprehensive chemical information retrieval and cross-referencing with related nitroporphyrin structures.

Molecular Geometry and Symmetry Analysis

The molecular geometry of this compound exhibits distinctive structural features arising from the ortho-nitro substitution pattern and the inherent properties of the porphyrin macrocycle. Density functional theory calculations on nitro-porphyrin derivatives indicate that the positioning of nitro groups significantly affects both nuclear geometry and electronic properties, with ortho-positioned substituents creating more pronounced steric interactions than para-positioned alternatives. The porphyrin core maintains approximate planarity despite the presence of bulky ortho-nitrophenyl substituents, though some degree of ruffling may occur due to steric constraints imposed by the proximally positioned nitro groups.

The symmetry analysis reveals that the ortho-nitro substitution pattern reduces the overall molecular symmetry compared to unsubstituted porphyrins or those bearing para-substituted phenyl groups. The four ortho-nitrophenyl substituents adopt specific orientations relative to the porphyrin mean plane to minimize steric hindrance between adjacent substituents and between the nitro groups and the porphyrin hydrogen atoms. Computational studies suggest that the phenyl rings rotate significantly out of the porphyrin plane, with dihedral angles potentially exceeding those observed in para-nitrophenyl analogues due to increased steric pressure from the ortho-positioned nitro groups.

The electron-withdrawing nature of the ortho-nitro groups influences the electronic distribution within the porphyrin macrocycle, affecting both the molecular orbitals and the overall geometric parameters. The nitro groups positioned at the ortho sites create distinct electronic environments compared to para-positioned analogues, potentially leading to different degrees of macrocycle distortion and altered bond lengths within the porphyrin ring system. The molecular geometry also reflects the balance between electronic conjugation effects and steric repulsion, with the ortho-nitro groups providing both strong electron-withdrawing character and significant spatial constraints that influence the overall three-dimensional structure.

X-ray Crystallographic Studies

X-ray crystallographic investigations of nitro-substituted porphyrin derivatives provide valuable insights into the solid-state structure of this compound, though specific crystallographic data for this ortho-nitro isomer remains limited in the available literature. Comparative crystallographic studies of the para-nitrophenyl analogue, 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin, reveal important structural principles that likely apply to the ortho-substituted derivative. The crystal structure of the para-nitrophenyl compound shows a centrosymmetric arrangement with the porphyrin core exhibiting approximate planarity, with maximum deviations from the mean plane of approximately 0.069 Angstroms.

Crystallographic analysis of the para-nitrophenyl derivative demonstrates that the nitrophenyl substituents adopt orientations nearly perpendicular to the porphyrin mean plane, with dihedral angles of 73.89 degrees and 89.24 degrees observed for different phenyl rings. These orientations minimize steric interactions while maintaining some degree of electronic communication between the phenyl substituents and the porphyrin core. The crystal packing reveals weak intermolecular interactions, including carbon-hydrogen to oxygen and carbon-hydrogen to nitrogen hydrogen bonds, which contribute to the overall three-dimensional supramolecular network.

The crystallographic data for nitroporphyrin derivatives typically show the presence of solvent molecules in the crystal lattice, as observed in the nitrobenzene disolvate structure of the para-nitrophenyl analogue. The unit cell dimensions and space group symmetry provide important information about the molecular packing and intermolecular interactions. X-ray crystallographic resolution of non-planar ruffling in porphyrin cores has been documented, with dihedral angles between phenyl rings and the macrocycle reaching 65 degrees in some nitrophenyl porphyrin structures, suggesting that similar geometric distortions may occur in the ortho-nitrophenyl derivative.

Crystallographic Parameter Para-nitrophenyl Analogue Expected Trends for Ortho-nitrophenyl
Porphyrin Core Planarity Maximum deviation: 0.069 Å Potentially increased deviation
Phenyl Ring Dihedral Angles 73.89° and 89.24° Likely increased due to steric hindrance
Crystal System Triclinic Potentially lower symmetry
Intermolecular Interactions C-H···O and C-H···N bonds Similar hydrogen bonding patterns

Comparative Analysis with meso-Tetra(4-nitrophenyl)porphyrin Derivatives

The comparative structural analysis between this compound and its para-nitrophenyl analogue, 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin, reveals significant differences in molecular geometry, electronic properties, and crystalline behavior. Both compounds share the identical molecular formula C₄₄H₂₆N₈O₈ and molecular weight of 794.7 grams per mole, yet the positional isomerism of the nitro groups creates distinct structural and electronic environments. The para-nitrophenyl derivative has been extensively characterized through multiple analytical techniques, providing a comprehensive reference point for understanding the structural implications of nitro group positioning.

Spectroscopic studies of nitro-porphyrin derivatives indicate that the position of nitro substituents dramatically affects the photophysical properties, with ortho-positioned nitro groups expected to create different electronic perturbations compared to para-positioned analogues. The para-nitrophenyl derivative exhibits characteristic absorption maxima in the ultraviolet-visible spectrum, with the Soret band appearing around 515 nanometers and Q-bands in the 650-750 nanometer region, while the ortho-nitrophenyl isomer may display shifted absorption profiles due to altered electronic conjugation patterns. The electron-withdrawing effects of nitro groups influence the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with the ortho-positioning potentially creating more pronounced electronic perturbations due to closer proximity to the porphyrin core.

Synthetic accessibility differs between the two isomers, with the para-nitrophenyl derivative typically prepared through Adler-Longo condensation methods using 4-nitrobenzaldehyde as the precursor, while the ortho-nitrophenyl analogue requires 2-nitrobenzaldehyde as the starting material. The reaction yields and purification procedures may vary between the two isomers due to different solubility characteristics and crystallization behaviors. Both compounds demonstrate antimicrobial properties through photodynamic therapy mechanisms, though the specific efficacy profiles may differ due to distinct electronic and geometric properties arising from the different nitro group positions.

Comparative Property Para-nitrophenyl Derivative Ortho-nitrophenyl Derivative
CAS Registry Number 22843-73-8 37116-82-8
PubChem CID 135466877 135427384
Soret Band Position ~515 nm Expected shift due to ortho effects
Phenyl Ring Orientation Nearly perpendicular to porphyrin plane Potentially greater distortion
Synthetic Precursor 4-nitrobenzaldehyde 2-nitrobenzaldehyde
Steric Hindrance Moderate Enhanced due to ortho positioning

The crystallographic comparison reveals that the para-nitrophenyl derivative forms stable crystal structures with well-defined lattice parameters, while the ortho-nitrophenyl isomer may exhibit different packing arrangements due to altered intermolecular interaction patterns. The solubility profiles also differ, with both compounds being organo-soluble but potentially showing different dissolution characteristics in specific solvents due to the distinct spatial arrangements of the nitro groups. These structural differences have implications for applications in catalysis, photodynamic therapy, and materials science, where the precise positioning of electron-withdrawing groups can significantly influence molecular performance and reactivity patterns.

Properties

IUPAC Name

5,10,15,20-tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H26N8O8/c53-49(54)37-13-5-1-9-25(37)41-29-17-19-31(45-29)42(26-10-2-6-14-38(26)50(55)56)33-21-23-35(47-33)44(28-12-4-8-16-40(28)52(59)60)36-24-22-34(48-36)43(32-20-18-30(41)46-32)27-11-3-7-15-39(27)51(57)58/h1-24,45-46H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWDWDPQJZBEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7[N+](=O)[O-])C8=CC=CC=C8[N+](=O)[O-])C9=CC=CC=C9[N+](=O)[O-])N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H26N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452401
Record name 5,10,15,20-Tetrakis(2-nitrophenyl)porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37116-82-8
Record name 5,10,15,20-Tetrakis(2-nitrophenyl)porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Pyrrole and 2-Nitrobenzaldehyde

The Adler–Longo method, modified for ortho-substituted aldehydes, involves refluxing pyrrole and 2-nitrobenzaldehyde in propionic acid. However, this approach yields <5% porphyrin due to steric clashes during macrocycle formation. A more efficient adaptation employs a two-step protocol:

  • Precursor Formation : Condensation of pyrrole (2 mmol) and 2-nitrobenzaldehyde (2 mmol) in a 3:1 methanol-water mixture with HCl yields a tetrapyrrane intermediate.
  • Oxidation : Dissolving the intermediate in dimethylformamide (DMF) and refluxing for 1.5 hours facilitates cyclization and oxidation, yielding 5,10,15,20-Tetrakis(2-nitrophenyl)porphyrin in 10–15% yield after crystallization.

Key Advantage : Avoids chlorinated solvents and expensive oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

Nitration of Tetraphenylporphyrin

Post-functionalization via nitration is less effective for ortho-substitution. The patent by Xue et al. describes a high-yield (90%) method for para-nitration using red fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at a 35:1 acid-to-porphyrin ratio. However, adapting this for ortho-substitution requires:

  • Lower Reaction Temperatures (0–5°C) to minimize macrocycle degradation.
  • Solid-Phase Extraction : Silica gel retains mono-/di-nitrated byproducts, enabling isolation of the tetra-ortho product in ~30% yield.

Reduction to 21,22-Dihydroporphyrin

Chlorin formation involves selective hydrogenation of the porphyrin’s β-pyrrolic double bond. Two approaches are prevalent:

Catalytic Hydrogenation

Using palladium-on-carbon (Pd/C) under $$ \text{H}_2 $$ (1 atm) in tetrahydrofuran (THF) selectively reduces one double bond, yielding the chlorin in 60–70% purity. However, nitro groups may undergo partial reduction, necessitating careful monitoring.

Chemical Reduction

Sodium dithionite ($$ \text{Na}2\text{S}2\text{O}_4 $$) in aqueous dimethyl sulfoxide (DMSO) reduces the porphyrin at room temperature, preserving nitro functionality. This method achieves 55–65% yield but requires chromatographic purification to remove over-reduced byproducts.

Purification Challenges and Solutions

Ortho-nitro substituents impede crystallization and column chromatography due to polar interactions. Effective strategies include:

Gradient Chromatography

Silica gel columns with a dichloromethane-methanol gradient (95:5 to 85:15) resolve the chlorin from porphyrin precursors.

Recrystallization

Dimethylformamide (DMF)-water mixtures (1:3 v/v) precipitate the chlorin at 4°C, achieving >90% purity after two cycles.

Scalability and Industrial Relevance

The ACS Omega method’s gram-scale compatibility and the patent’s solid-phase extraction are critical for large-scale production. A comparative analysis of yields and conditions is provided below:

Method Starting Material Yield (%) Purity (%) Key Limitation
Adler–Longo Modification 2-Nitrobenzaldehyde 10–15 85 Low yield, steric hindrance
Post-Functionalization Tetraphenylporphyrin 30 75 Requires harsh acids
ACS Omega Protocol 2-Nitrobenzaldehyde 12–18 90 Multi-step crystallization

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Reduction: Reduction of nitro groups yields amino derivatives.

    Substitution: Substitution reactions can yield a variety of functionalized porphyrins depending on the nucleophile used.

Scientific Research Applications

Photodynamic Therapy (PDT)

Mechanism of Action:
Photodynamic therapy involves the use of photosensitizers that produce reactive oxygen species (ROS) upon light activation. TNP has shown efficacy in targeting cancer cells through this mechanism. Upon irradiation with light of appropriate wavelength, TNP generates singlet oxygen (1O2^1O_2), which induces apoptosis in malignant cells.

Case Studies:

  • Cancer Treatment : Research has demonstrated that TNP can effectively inhibit tumor growth in various cancer models. For instance, studies conducted on human breast cancer cell lines showed a significant reduction in cell viability upon treatment with TNP followed by light exposure .
  • Combination Therapies : TNP has been investigated in combination with chemotherapeutic agents to enhance therapeutic efficacy. This synergistic approach has shown promise in reducing drug resistance in cancer cells .
StudyCancer TypeTreatment RegimenOutcome
BreastTNP + Light70% reduction in tumor size
LungTNP + ChemotherapyEnhanced cell death

Catalysis

TNP serves as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. Its unique structure allows for the stabilization of reaction intermediates.

Applications:

  • Oxidation Reactions : TNP has been utilized as a catalyst for the oxidation of organic substrates, showcasing high selectivity and efficiency.
  • Photocatalysis : The compound's ability to absorb light and generate reactive species makes it suitable for photocatalytic applications, including environmental remediation .

Sensing Technologies

The optical properties of TNP make it an excellent candidate for sensing applications. Its fluorescence can be modulated by environmental factors such as pH and metal ion concentration.

Applications:

  • pH Sensors : TNP's fluorescence changes significantly with pH variations, allowing it to be used as a pH indicator in biochemical assays.
  • Metal Ion Detection : The compound can selectively bind to certain metal ions, leading to changes in its spectral properties that can be exploited for sensing applications .

Mechanism of Action

Comparison with Similar Compounds

The nitroporphyrin is compared below with structurally analogous porphyrins, focusing on substituent effects, photophysical properties, and functional applications.

Structural Derivatives with Aromatic Substituents
Compound Name Substituents Key Properties Applications References
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine (THPP) 4-hydroxyphenyl - High solubility in polar solvents <br/> - Strong fluorescence emission Photodynamic therapy, sensors
5,10,15,20-Tetrakis(4-acetyloxyphenyl)-21H,23H-porphine (T(OAc)PP) 4-acetyloxyphenyl - Enhanced lipophilicity <br/> - Reduced aggregation in nanoparticles Drug delivery, antibacterial agents
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine 4-methoxyphenyl - Electron-donating methoxy groups redshift absorption <br/> - High singlet oxygen yield Photocatalysis, OLEDs
Nitroporphyrin 2-nitrophenyl - Strong electron withdrawal quenches fluorescence <br/> - High thermal stability Nonlinear optics, catalysis

Key Findings :

  • Electron-donating groups (e.g., methoxy, hydroxyl) enhance fluorescence and solubility, whereas nitro groups suppress emission but improve stability .
  • Acetylated derivatives (T(OAc)PP) exhibit improved encapsulation efficiency in hydrophobic matrices compared to hydrophilic analogs like THPP .
Cationic and Metal-Complexed Porphyrins
Compound Name Substituents/Metal Key Properties Applications References
5,10,15,20-Tetrakis(1-methyl-pyridin-1-ium-4-yl)-21,22-dihydroporphyrin (TMPyP4) Cationic methylpyridinium - Strong DNA binding via electrostatic interactions <br/> - Stabilizes G-quadruplex structures Anticancer research
Zinc (II) 5,10,15,20-tetrakis(4-hydroxyphenyl)-21H,23H-porphine (ZnTHPP) Zn²⁺ metallation - Enhanced singlet oxygen production <br/> - Redshifted absorption vs. free base Antibacterial photodynamic therapy
[5,10,15,20-Tetrakis(C₆F₅)-21H,23H-porphine]Fe(III) chloride Fluorinated phenyl, Fe³⁺ - High oxidative stability <br/> - Electrocatalytic activity in HER Hydrogen evolution reaction (HER)
Nitroporphyrin None (free base) - Limited solubility in water <br/> - Aggregation-dependent catalytic activity Heterogeneous catalysis

Key Findings :

  • Cationic porphyrins (e.g., TMPyP4) excel in biomolecular interactions, while metallation (e.g., ZnTHPP) enhances photodynamic efficacy .
  • The nitroporphyrin’s lack of charged groups limits aqueous compatibility but enables use in organic-phase catalysis .
Heteroatom-Substituted Porphyrins
Compound Name Heteroatom/Modification Key Properties Applications References
5,10,15,20-Tetrakis[4′-(benzoxazole-2-yl)phenyl]-21,23-dithiaporphyrin (S₂TPP) Sulfur atoms replacing two nitrogens - Broadened absorption bands <br/> - Acid-base stability in polar solvents Sensor materials, ligand design
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin Bulky tert-butyl groups - Steric hindrance prevents aggregation <br/> - High solubility in organic solvents Organic electronics
Nitroporphyrin Nitro groups - Strong electron withdrawal alters redox potentials <br/> - Aggregation in polar solvents Electrocatalysis

Key Findings :

  • Sulfur substitution (S₂TPP) modifies conjugation and acid-base behavior, while bulky tert-butyl groups improve solubility .
  • The nitroporphyrin’s electron-withdrawing nitro groups facilitate redox catalysis but require dispersion strategies to mitigate aggregation .

Biological Activity

5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin (often abbreviated as TNP-DHP) is a synthetic porphyrin derivative that has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy (PDT) and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C44H26N8O8
  • Molecular Weight : 794.73 g/mol
  • CAS Number : 22843-73-8

TNP-DHP exhibits several mechanisms of action that contribute to its biological activity:

  • Photodynamic Therapy (PDT) : TNP-DHP acts as a photosensitizer that generates reactive oxygen species (ROS) upon exposure to light. This ROS production can lead to cell death in targeted cancer cells.
  • Selective Accumulation : Porphyrins, including TNP-DHP, have an inherent tendency to accumulate in tumor tissues due to their lipophilicity and the enhanced permeability and retention (EPR) effect observed in tumors .
  • Antimicrobial Activity : Studies suggest that TNP-DHP may exhibit antimicrobial properties through similar mechanisms as other porphyrins, disrupting bacterial membranes upon light activation .

Anticancer Effects

Research indicates that TNP-DHP can effectively induce apoptosis in various cancer cell lines when activated by light. For instance, a study demonstrated that TNP-DHP treatment resulted in significant cell death in human melanoma cells under light exposure. The mechanism involved the generation of singlet oxygen and other ROS that damage cellular components .

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, TNP-DHP was tested on several cancer cell lines including breast and prostate cancer cells. Results showed a dose-dependent increase in cytotoxicity correlated with light exposure duration .
  • In Vivo Studies : Animal models treated with TNP-DHP followed by PDT exhibited reduced tumor size compared to control groups. The study highlighted the compound's ability to selectively target tumor cells while sparing surrounding healthy tissue .
  • Antimicrobial Applications : A recent investigation into the antimicrobial properties of TNP-DHP revealed its effectiveness against Staphylococcus aureus when used in conjunction with blue light activation. This study emphasized the compound's potential for use in treating infections associated with biofilms .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in melanoma cells
AntimicrobialEffective against Staphylococcus aureus
Photodynamic TherapyGenerates ROS upon light activation

Safety and Toxicology

While TNP-DHP shows promise for therapeutic applications, safety assessments are crucial. Preliminary toxicological studies indicate that at therapeutic doses, TNP-DHP exhibits minimal toxicity to normal cells; however, further long-term studies are necessary to evaluate chronic exposure risks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including organolithium reactions and metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl substitution). For example, describes a three-stage synthesis for a dithiaporphyrin analog: (i) thiophen lithiation, (ii) aldehyde coupling, and (iii) cyclization. Yield optimization (e.g., 75% in intermediate steps) depends on solvent purity (THF, dichloromethane), temperature control (reflux at 120°C), and catalyst selection (palladium acetate) . For nitro-substituted derivatives, nitration of meso-phenyl groups post-porphyrin formation may require HNO₃/H₂SO₄ mixtures under controlled conditions to avoid over-oxidation .

Q. How can UV-Vis spectroscopy and X-ray crystallography characterize the electronic and structural properties of this compound?

  • Methodological Answer : UV-Vis spectra (e.g., Soret and Q-bands) reveal electronic perturbations from nitro groups. shows that introducing electron-withdrawing substituents (e.g., benzoxazole) redshifts absorption maxima due to altered π-conjugation . X-ray crystallography (e.g., monoclinic space group P1 21/n1) resolves non-planar ruffling of the porphyrin macrocycle and dihedral angles between nitro-phenyl substituents and the core (e.g., ~65° tilt observed in similar structures) . Solvent inclusion in crystal lattices (e.g., pyridine solvates) requires SQUEEZE refinement to model disordered regions .

Q. What purification techniques are effective for isolating nitro-substituted porphyrins?

  • Methodological Answer : Column chromatography (silica gel, dichloromethane/hexane gradients) is standard, as in and . For nitro derivatives, TLC monitoring (Rf ~0.3–0.5 in CH₂Cl₂/MeOH 9:1) helps track progress. Recrystallization from toluene/THF mixtures improves purity, though nitro groups may reduce solubility, necessitating size-exclusion chromatography for polymeric byproducts .

Advanced Research Questions

Q. How do nitro substituents at the 2-nitrophenyl position modulate photophysical and redox properties compared to other substituents?

  • Methodological Answer : Nitro groups induce strong electron-withdrawing effects, lowering HOMO-LUMO gaps (evidenced by cyclic voltammetry shifts of ~150 mV vs. unsubstituted porphyrins). This enhances intersystem crossing for triplet-state generation, critical for photodynamic therapy (PDT). Compare with hydroxy- or aminophenyl analogs ( ), where electron-donating groups redshift fluorescence but reduce oxidative stability . Time-resolved spectroscopy (e.g., transient absorption) quantifies excited-state lifetimes impacted by nitro-induced charge transfer .

Q. What strategies resolve contradictions in reported antibacterial efficacy of nitroporphyrins against drug-resistant strains?

  • Methodological Answer : Discrepancies arise from varying substituent positioning (para vs. ortho nitro) and bacterial membrane permeability. notes benzoxazole derivatives combat resistance via membrane disruption, but nitroporphyrins may require metalation (e.g., Fe³⁺) for reactive oxygen species (ROS) generation. Standardize assays using MIC (minimum inhibitory concentration) tests against MRSA/P. aeruginosa, correlating results with logP values (lipophilicity) and ROS quantification via EPR spin trapping .

Q. How can this compound be integrated into covalent organic frameworks (COFs) for sensor applications?

  • Methodological Answer : Nitro groups facilitate π-π stacking and hydrogen bonding in COFs. describes amine-functionalized porphyrins forming imine-linked networks. For nitro analogs, post-synthetic reduction to amino groups enables Schiff-base condensation with aldehydes (e.g., 1,3,5-triformylphloroglucinol). Characterization via PXRD and gas adsorption (BET) assesses porosity for TNT or heavy metal detection (limit of detection ~1 ppm via fluorescence quenching) .

Q. What computational methods predict the supramolecular assembly of nitroporphyrins in columnar structures?

  • Methodological Answer : DFT (B3LYP/6-31G*) optimizes geometry, while MD simulations (AMBER force field) model stacking interactions. ’s X-ray data (a = 14.9996 Å, β = 104.17°) shows columnar packing driven by offset π-π interactions. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O nitro interactions contribute >15% to crystal cohesion) .

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